molecular formula C17H24N2O6 B5590055 1-butoxy-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol ethanedioate (salt)

1-butoxy-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol ethanedioate (salt)

Cat. No.: B5590055
M. Wt: 352.4 g/mol
InChI Key: FBZLPCUQDBUBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butoxy-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol ethanedioate (salt) is a useful research compound. Its molecular formula is C17H24N2O6 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-butoxy-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol ethanedioate (salt) is 352.16343649 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-butoxy-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butoxy-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Salts and Crystal Engineering

Organic salts derived from benzimidazole have been extensively studied for their unique properties, which include the formation of crystalline structures through hydrogen bonds. These compounds are of interest for their potential applications in crystal engineering and the development of materials with specific molecular arrangements. The study by Shouwen Jin et al. (2014) on organic acid-base adducts derived from bis(benzimidazole) and various acidic components highlights the role of noncovalent interactions in constructing supramolecular architectures. These interactions lead to the development of 3D framework structures, which are crucial for designing materials with desired physical and chemical properties (Jin et al., 2014).

Catalysis and Green Chemistry

Benzimidazole salts have been explored as catalysts and solvents in green chemistry applications, due to their ionic liquid properties. For instance, the study of 1-butyl-3-methylimidazolium salts and their interaction with nitratodioxouranate(VI) anions showcases their utility in electrochemical processes and the synthesis of complex salts. These findings suggest potential for these compounds in catalysis and environmental chemistry, particularly in the development of novel electrochemical sensors or in processes requiring stable ionic liquids (Bradley et al., 2004).

Spectroscopy and Luminescence

Lanthanide complexes with benzimidazole derivatives exhibit unique spectroscopic and luminescence properties, making them candidates for applications in materials science, particularly in the design of new luminescent materials. The research by Z. A. Siddiqi et al. (2013) on lanthanide complexes of bis-benzimidazole derived ligands demonstrates the potential of these complexes in the development of materials with specific optical properties. These complexes could find applications in sensors, imaging, and as components in electronic devices (Siddiqi et al., 2013).

Properties

IUPAC Name

1-butoxy-3-(2-methylbenzimidazol-1-yl)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.C2H2O4/c1-3-4-9-19-11-13(18)10-17-12(2)16-14-7-5-6-8-15(14)17;3-1(4)2(5)6/h5-8,13,18H,3-4,9-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZLPCUQDBUBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C(=NC2=CC=CC=C21)C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.